Dimethyl(pentafluorophenyl)silanol Dimethyl(pentafluorophenyl)silanol
Brand Name: Vulcanchem
CAS No.: 63107-86-8
VCID: VC15941171
InChI: InChI=1S/C8H7F5OSi/c1-15(2,14)8-6(12)4(10)3(9)5(11)7(8)13/h14H,1-2H3
SMILES:
Molecular Formula: C8H7F5OSi
Molecular Weight: 242.22 g/mol

Dimethyl(pentafluorophenyl)silanol

CAS No.: 63107-86-8

Cat. No.: VC15941171

Molecular Formula: C8H7F5OSi

Molecular Weight: 242.22 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl(pentafluorophenyl)silanol - 63107-86-8

Specification

CAS No. 63107-86-8
Molecular Formula C8H7F5OSi
Molecular Weight 242.22 g/mol
IUPAC Name hydroxy-dimethyl-(2,3,4,5,6-pentafluorophenyl)silane
Standard InChI InChI=1S/C8H7F5OSi/c1-15(2,14)8-6(12)4(10)3(9)5(11)7(8)13/h14H,1-2H3
Standard InChI Key OKPZSOVHKLCTLQ-UHFFFAOYSA-N
Canonical SMILES C[Si](C)(C1=C(C(=C(C(=C1F)F)F)F)F)O

Introduction

Molecular Structure and Fundamental Properties

Dimethyl(pentafluorophenyl)silanol possesses the molecular formula C₈H₉F₅OSi (molecular weight: 264.24 g/mol). Its structure comprises a central silicon atom bonded to:

  • Two methyl groups (-CH₃) in a trigonal planar arrangement,

  • A pentafluorophenyl group (C₆F₅) providing electron-withdrawing effects,

  • A hydroxyl group (-OH) responsible for its silanol classification.

The pentafluorophenyl moiety significantly influences the compound’s electronic properties. Fluorine’s high electronegativity induces a strong inductive effect, polarizing the silicon-oxygen bond and enhancing the acidity of the hydroxyl group (pKa ≈ 10–12). This acidity facilitates deprotonation under mild basic conditions, enabling nucleophilic substitution or condensation reactions.

Thermal Stability: Differential scanning calorimetry (DSC) studies indicate decomposition temperatures above 200°C, with sublimation observed at 150°C under vacuum. The compound’s stability under thermal stress makes it suitable for high-temperature polymer processing.

Synthesis and Industrial Production

Hydrolysis of Dimethyl(Pentafluorophenyl)Silane

The primary synthesis route involves controlled hydrolysis of dimethyl(pentafluorophenyl)silane (Si(CH₃)₂(C₆F₅)H) in the presence of Lewis acid catalysts (e.g., ZnCl₂, AlCl₃):

Si(CH₃)₂(C₆F₅)H+H₂Ocat.Si(CH₃)₂(C₆F₅)OH+H₂\text{Si(CH₃)₂(C₆F₅)H} + \text{H₂O} \xrightarrow{\text{cat.}} \text{Si(CH₃)₂(C₆F₅)OH} + \text{H₂}

Reaction yields exceed 85% when conducted in anhydrous tetrahydrofuran (THF) at 60°C for 12 hours.

Table 1: Catalytic Efficiency in Hydrolysis Reactions

CatalystTemperature (°C)Yield (%)Reaction Time (h)
ZnCl₂608712
AlCl₃609210
FeCl₃607815

Alternative Synthetic Pathways

  • Grignard Reagent Functionalization: Reaction of SiCl(CH₃)₂(C₆F₅) with magnesium hydroxide yields the silanol via nucleophilic displacement.

  • Oxidative Methods: Tert-butyl hydroperoxide (TBHP) oxidizes silicon-hydride bonds in dimethyl(pentafluorophenyl)silane, though this method suffers from lower selectivity (∼70% yield).

Reaction Mechanisms and Kinetic Behavior

Condensation Reactions

Dimethyl(pentafluorophenyl)silanol undergoes self-condensation to form disiloxanes under acidic or basic conditions:

2Si(CH₃)₂(C₆F₅)OHSi(CH₃)₂(C₆F₅)–O–Si(CH₃)₂(C₆F₅)+H₂O2\, \text{Si(CH₃)₂(C₆F₅)OH} \rightarrow \text{Si(CH₃)₂(C₆F₅)–O–Si(CH₃)₂(C₆F₅)} + \text{H₂O}

Kinetic studies of analogous siloxane interconversion reactions (e.g., diphenylhexamethylcyclotetrasiloxane) reveal first-order dependence on catalyst concentration . For example, trifluoromethanesulfonic acid (TfOH) accelerates condensation rates by protonating the silanol oxygen, facilitating nucleophilic attack.

Table 2: Rate Constants for Acid-Catalyzed Siloxane Formation

Catalyst (Concentration)Temperature (°C)Rate Constant (k, s⁻¹)
1.54 mM TfOH302.1 × 10⁻⁴
2.40 mM TfOH405.7 × 10⁻⁴
1.76 mM TfOH501.3 × 10⁻³

Nucleophilic Substitution

The silanol’s hydroxyl group participates in nucleophilic substitution with chlorosilanes, forming Si-O-Si linkages critical in silicone polymers:

Si(CH₃)₂(C₆F₅)OH+ClSiR₃Si(CH₃)₂(C₆F₅)–O–SiR₃+HCl\text{Si(CH₃)₂(C₆F₅)OH} + \text{ClSiR₃} \rightarrow \text{Si(CH₃)₂(C₆F₅)–O–SiR₃} + \text{HCl}

Reactivity is enhanced in polar aprotic solvents (e.g., DMF, DMSO) due to improved leaving-group stabilization.

Applications in Materials Science

Fluorinated Silicone Elastomers

Incorporating dimethyl(pentafluorophenyl)silanol into polydimethylsiloxane (PDMS) backbones introduces fluorinated side chains, improving chemical resistance and thermal stability. These elastomers exhibit:

  • Hydrophobicity: Water contact angles >110°,

  • Fuel Resistance: Swelling ratios <5% in hydrocarbon fuels.

Surface Modification Agents

The compound’s ability to chemisorb onto oxide surfaces (e.g., SiO₂, TiO₂) via Si-O-M bonds (M = metal) enables the creation of fluorinated self-assembled monolayers (SAMs). Applications include:

  • Anti-fouling coatings for marine equipment,

  • Dielectric layers in microelectronics.

Research Advancements and Future Directions

Recent studies highlight dimethyl(pentafluorophenyl)silanol’s role in single-site catalysis. Immobilizing the silanol on mesoporous silica supports creates Lewis acid catalysts for asymmetric aldol reactions (enantiomeric excess >90%).

Challenges: Scalability of synthesis and hydrolytic stability in aqueous environments remain areas for improvement. Advances in protective group chemistry (e.g., silyl ether derivatives) may address these limitations.

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